
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pro-drug Potential
Research has indicated that derivatives similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide have potential applications as pro-drugs. Specifically, the synthesis of 5-substituted isoquinolin-1-ones, including those arylmethylated with nitrofuranylmethyl derivatives, has been explored for the biomimetic reduction-triggered release of therapeutic drugs in hypoxic solid tumors. This suggests a targeted approach for the delivery of anticancer drugs, leveraging the hypoxic environment of solid tumors for drug activation and release (Berry et al., 1997).
Anticancer Activity
Another application involves the synthesis and evaluation of new sulfonamide derivatives, including those similar to the compound of interest, for their pro-apoptotic effects in cancer cells. Studies demonstrate that certain sulfonamide derivatives can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated by the activation of p38 and ERK pathways. This suggests a potential use in cancer therapy by promoting apoptotic pathways in tumor cells (Cumaoğlu et al., 2015).
Synthesis and Characterization
Research also delves into the synthesis and characterization of various derivatives, focusing on the exploration of their pharmaceutical properties. For instance, the synthesis of quinazoline derivatives has been studied for their potential as diuretic and antihypertensive agents, demonstrating the broad applicability of such compounds in medicinal chemistry. This indicates a methodological interest in the synthesis of complex molecules for potential therapeutic use (Rahman et al., 2014).
Antimicrobial Study
The synthesis of novel sulfonamide derivatives, including those bearing structural similarities to the compound , has shown significant antimicrobial activity. These studies suggest that such compounds can be used to combat various bacterial and fungal infections, highlighting their potential in the development of new antimicrobial agents (Vanparia et al., 2010).
Inhibitory Effects on Protein Kinases
Isoquinolinesulfonamides have been identified as potent and selective inhibitors of cyclic AMP-dependent protein kinase and protein kinase C. This suggests a potential application in the regulation of various cellular processes, including cell proliferation and apoptosis, which are critical in cancer therapy and other diseases where protein kinase signaling pathways are dysregulated (Hidaka et al., 1984).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-24(26)18-7-9-19(10-8-18)30(27,28)22-14-20(21-6-3-13-29-21)23-12-11-16-4-1-2-5-17(16)15-23/h1-10,13,20,22H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYQAIWRXXCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

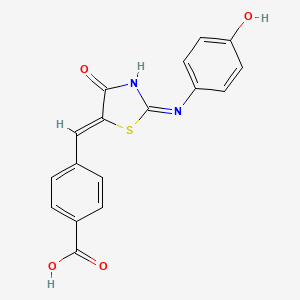
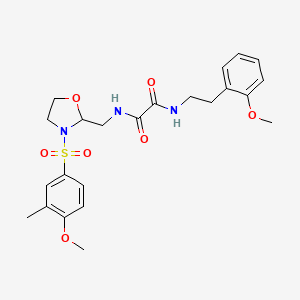
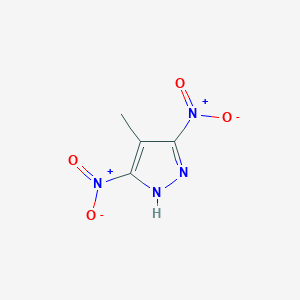


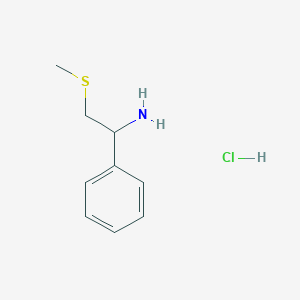


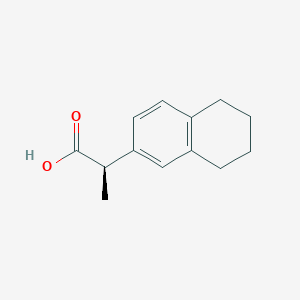

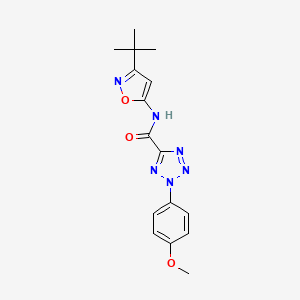
![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

